5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Beschreibung
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol (CAS 52238-35-4), also known as 9-hydroxyellipticine, is a heterocyclic alkaloid derivative with a fused pyridocarbazole scaffold. Its structure features a hydroxyl group at position 9, methyl groups at positions 5 and 11, and a planar aromatic system that enables DNA intercalation and RNA polymerase I (Pol I) inhibition . This compound exhibits potent antitumor activity, as demonstrated in studies against Plasmodium falciparum and murine leukemia models . Its water-insoluble nature has spurred the development of derivatives to improve bioavailability .
Eigenschaften
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52238-35-4 (mono-hydrochloride) | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199153 | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51131-85-2 | |
| Record name | 9-Hydroxyellipticine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Classical Sainsbury-Webb Ring-Closure Approach
The foundational method, developed by Sainsbury and Webb, involves a ring-closure reaction starting from 5-acetamido-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethyl}indole. Sodium borohydride reduces the intermediate alkylideneindolinone, followed by acid-catalyzed cyclization to yield 9-aminoellipticine. Subsequent hydrolysis and oxidation produce the hydroxylated derivative.
Procedure :
- Reduction : Treat 5-acetamido-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}indolin-3-one with NaBH₄ in methanol (0°C, 2 h).
- Cyclization : Reflux the reduced product in acetic acid/HCl (1:1) for 4 h.
- Hydrolysis : React with 48% HBr in acetic acid (12 h, 110°C) to demethylate the methoxy group.
Yield : 42% (over three steps).
Limitations : Low regioselectivity during cyclization and side reactions during demethylation reduce scalability.
Oxidative Cyclization Strategy
Oxidative methods improve yield by leveraging palladium or hypervalent iodine reagents. For example, dihydroxycarbazole intermediates undergo dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the pyridocarbazole core.
Procedure :
- Formylation : Treat 5,8-dimethoxy-1,4-dimethylcarbazole with POCl₃/DMF (Vilsmeier-Haack reaction).
- Cyclization : Stir the formylated intermediate with DDQ in dry THF (24 h, room temperature).
- Demethylation : Use BBr₃ in dichloromethane (-78°C, 4 h) to convert methoxy to hydroxyl.
Yield : 65% (over three steps).
Advantages : Higher regiocontrol and reduced side products compared to classical methods.
Palladium-Mediated Coupling and Cyclization
Palladium catalysts enable efficient C–N bond formation. A notable route involves coupling 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole with ethyl chloroformate, followed by cyclization.
Procedure :
- Carbamate Formation : React 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole with ethyl chloroformate in THF (0°C, 1 h).
- Cyclization : Heat the carbamate with Pd(OAc)₂ in DMF (120°C, 8 h).
- Demethylation : Treat with BBr₃ in DCM (-78°C, 4 h).
Yield : 72% (over three steps).
Key Intermediate : Ethyl 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-carboxylate.
Regioselective Formylation and Baeyer-Villiger Oxidation
A direct approach modifies ellipticine through regioselective formylation at C9, followed by Baeyer-Villiger oxidation to introduce the hydroxyl group.
Procedure :
- Formylation : React ellipticine with hexamine/HCOOH (100°C, 6 h).
- Oxidation : Treat the formylated product with m-CPBA in CHCl₃ (0°C, 2 h).
- Acid Hydrolysis : Reflux with 6M HCl (2 h) to yield the hydroxylated compound.
Yield : 58% (over three steps).
Advantages : Avoids demethylation steps, preserving ring substituents.
Demethylation of Methoxy Precursors
Demethylation is critical for converting methoxy intermediates to the hydroxylated product. Common agents include BBr₃, HBr/AcOH, and HI/AcOH.
Comparative Demethylation Conditions :
| Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| BBr₃ (1M) | DCM | -78°C | 4 h | 85% |
| 48% HBr/AcOH | Acetic acid | 110°C | 12 h | 78% |
| HI (57%)/AcOH | Acetic acid | 120°C | 6 h | 68% |
Optimal Choice : BBr₃ in DCM offers high yields under mild conditions but requires strict anhydrous handling.
Recent Advances: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. For instance, cyclization of formylcarbazoles under microwave conditions (150°C, 20 min) achieves 89% yield.
Procedure :
- Microwave Cyclization : Irradiate 3-formyl-6-methoxycarbazole with NH₄OAc in ethylene glycol (150°C, 20 min).
- Demethylation : Use BBr₃ in DCM (-78°C, 4 h).
Advantages : 3× faster than conventional heating with minimal side products.
Analysis of Methodologies
Table 1: Comparison of Key Synthesis Routes
Critical Considerations :
- Cost : Palladium catalysts increase expenses, whereas classical methods use affordable reagents.
- Purity : Oxidative methods reduce byproducts but require rigorous purification.
- Environmental Impact : Microwave synthesis minimizes solvent waste.
Analyse Chemischer Reaktionen
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is a polycyclic aromatic compound that belongs to the class of pyrido[4,3-b]carbazoles and has garnered attention in medicinal chemistry because of its structural resemblance to ellipticine, a well-known anticancer agent. The applications of this compound span various fields. Studies have investigated its potential as an antitumor agent. Its ability to inhibit the growth of various cancer cell lines has been documented, including leukemia, breast cancer, and colon cancer. The mechanism of action is still under investigation but is believed to involve DNA damage and interference with cell cycle progression.
Scientific Research Applications
this compound exhibits significant biological activities. The applications of this compound span various fields.
- Pharmaceuticals Its potential as an anticancer agent. Research has indicated that this compound exhibits significant biological activities. The in vitro cytotoxicity of carbazole derivatives IV, 5,11-Dimethyl-6H-pyrido[3,2-b]carbazoles, has been studied .
- Interaction Studies Interaction studies have focused on how this compound interacts with biological macromolecules.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific methyl substitutions and the positioning of the hydroxyl group, which may enhance its pharmacological profile compared to other similar compounds.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ellipticine | Contains a similar pyrido-carbazole framework | Strong anticancer activity |
| 9-Hydroxyellipticine | Hydroxylated derivative of ellipticine | Anticancer properties |
| 5-Methoxyellipticine | Methoxy group instead of hydroxyl | Anticancer activity |
| 7-Methoxy-5,11-dimethylpyrido[4,3-b]carbazole | Methyl substitution at different positions | Potentially lower activity than target compound |
Olivacine Derivatives
Some olivacine derivatives exhibit greater anticancer activity than doxorubicin . Derivatives of olivacine, when modified, replacing carbon at 9-C with nitrogen and introducing a diethylaminopropylamine group at C-1, resulted in an increase in survival . Changing the moiety to hydroxyl at position 9 in compound 6 resulted in a dose reduction of 5 mg/kg and increased survival to 49.5% .
Wirkmechanismus
The biological activity of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is primarily due to its ability to intercalate with DNA and inhibit topoisomerase II . This intercalation disrupts the normal function of DNA, leading to cell death, which is particularly useful in targeting cancer cells . Additionally, the compound can inhibit kinases and interact with the p53 transcription factor, further contributing to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Substituent Modifications at Position 9
The functional group at position 9 significantly influences bioactivity and solubility:
Key Findings :
- The hydroxyl group in 9-hydroxyellipticine is critical for RNA Pol I inhibition but limits solubility. Methoxy or carbaldehyde substitutions retain bioactivity while enabling synthetic diversification .
- Water-soluble derivatives like Br-Ell-SO₃Na (sodium sulfonate) maintain cytotoxicity while addressing pharmacokinetic challenges .
Alkyl Chain Modifications at Position 6
Alkylation at position 6 modulates lipophilicity and cellular uptake:
Key Findings :
Structural Isomers and Ring Variations
Variations in ring fusion or substitution patterns alter biological targets:
Key Findings :
- Pyrido[3,2-b]carbazoles (e.g., 4-hydroxy-9-chloro) exhibit distinct antitumor mechanisms compared to [4,3-b] isomers, likely due to altered DNA binding .
- The addition of aminoalkyl chains (e.g., Retelliptine) enhances DNA interaction and cytotoxicity .
Research Implications and Challenges
- Bioactivity vs. Solubility: While 9-hydroxyellipticine shows potent RNA Pol I inhibition, its derivatives address solubility limitations. For example, Br-Ell-SO₃Na’s sulfonate group enables intravenous administration .
- Structural-Activity Relationships (SAR) : Small changes (e.g., -OH to -OCH₃) can shift targets from RNA Pol I to bacterial topoisomerases .
- Clinical Translation : Despite in vitro potency, some derivatives (e.g., ethoxy-substituted analogs) fail in vivo due to poor pharmacokinetics or off-target effects .
Biologische Aktivität
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, also known as 9-hydroxyellipticine, is a polycyclic aromatic compound with significant biological activity, particularly in the field of cancer research. This compound is structurally related to ellipticine, a well-known anticancer agent, and exhibits various pharmacological effects. This article provides an overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a fused pyridine and carbazole system characterized by:
- Methyl groups at the 5 and 11 positions.
- A hydroxyl group at the 9 position.
This unique structure contributes to its biological properties and potential therapeutic applications.
Research indicates that this compound exhibits significant antitumor activity through several mechanisms:
- DNA Damage Induction : The compound is believed to cause DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Interference : It interferes with cell cycle progression, particularly in cancer cell lines such as leukemia and breast cancer .
- Topoisomerase Inhibition : Similar to other carbazole derivatives, it may inhibit topoisomerases, enzymes critical for DNA replication .
Comparative Biological Activity
A comparative analysis of this compound with structurally similar compounds highlights its unique pharmacological profile:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ellipticine | Similar pyrido-carbazole framework | Strong anticancer activity |
| 9-Hydroxyellipticine | Hydroxylated derivative of ellipticine | Anticancer properties |
| 5-Methoxyellipticine | Methoxy group instead of hydroxyl | Anticancer activity |
| 7-Methoxy-5,11-dimethylpyrido[4,3-b]carbazole | Methyl substitution at different positions | Potentially lower activity |
The positioning of the hydroxyl group and methyl substitutions in this compound may enhance its pharmacological profile compared to other compounds .
Case Studies and Research Findings
- Antitumor Activity in Cell Lines : Studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:
- Toxicity Assessment : Toxicity studies indicate that while the compound exhibits strong biological activity, its safety profile is crucial. The LD50 values for various analogs suggest that toxicity varies significantly based on structural modifications and administration routes .
Q & A
Basic: How is 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol structurally characterized and validated in synthetic chemistry?
Methodological Answer:
Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HR-MS). For example, the compound’s pyridocarbazole core is confirmed via characteristic aromatic proton signals (δ 7.5–9.0 ppm) and methyl group resonances (δ 2.5–3.5 ppm). X-ray crystallography may also resolve substituent positions, as demonstrated in ellipticine derivatives . Synthetic intermediates, such as 3-hydroxymethyl-5,11-dimethyl-6H-pyrido[4,3-b]carbazole, are validated through stepwise functional group analysis .
Basic: What are the established protocols for synthesizing this compound?
Methodological Answer:
A modified Cranwell–Saxton approach is commonly employed:
Carbazole precursor preparation : Alkylation of 1,4-dimethylcarbazole with allyl groups.
Rearrangement : Thermal or acid-catalyzed rearrangement to form the pyrido[4,3-b]carbazole scaffold.
Hydroxylation : Selective oxidation at position 9 using oxidizing agents like H₂O₂/Fe²⁺ or enzymatic methods . Alternative routes involve Friedel-Crafts cyclialkylation for fused heteropolycycles .
Basic: What is the mechanism of RNA Polymerase I inhibition by this compound in Plasmodium falciparum?
Methodological Answer:
In malaria parasites, the compound (referred to as 9-HE) disrupts rRNA transcription by binding to the DNA-RNA polymerase I complex, as shown in trophozoite-stage cultures. Experimental protocols include:
- Dose-response assays : Parasites treated with 0.1–10 µM 9-HE for 3 hours at 26°C.
- RNA isolation : Post-treatment RNA quantification via qPCR to measure rRNA depletion .
Advanced: How do structural modifications influence its anticancer activity?
Methodological Answer:
Key structure-activity relationships (SAR) include:
- Methoxy vs. hydroxy groups : 9-Methoxy derivatives (e.g., NSC 69187) show reduced solubility but higher DNA intercalation, while 9-hydroxy derivatives exhibit enhanced redox activity for radical-mediated DNA damage .
- Substituent position : Methyl groups at positions 5 and 11 stabilize the planar structure, improving intercalation. Adding hydrophilic groups (e.g., sulfonate at position 7) enhances water solubility but may reduce membrane permeability .
- Comparative IC₅₀ data : Analogous compounds (e.g., 5,6-dimethyl derivatives) show IC₅₀ values of 0.8–5.03 µM in L1210 and A549 cell lines .
Advanced: How can researchers resolve discrepancies in cytotoxicity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Cell line variability : Hypoxic vs. normoxic conditions significantly alter IC₅₀ values (e.g., 0.57 µM vs. 4.74 µM in A549 under hypoxia ).
- Assay standardization : Use synchronized protocols (e.g., MTT vs. ATP-based assays) and normalize to reference compounds.
- Metabolic interference : Assess compound stability in culture media via HPLC-MS .
Advanced: What are the mutagenic risks and safety guidelines for handling this compound?
Methodological Answer:
- Mutagenicity : Ames test data show mutation induction at 500 µg/plate in Salmonella strains .
- Handling protocols : Use PPE (gloves, lab coat), work in fume hoods, and avoid environmental release due to unknown ecological persistence .
- Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize NOₓ emissions .
Advanced: What challenges exist in translating in vitro efficacy to in vivo models?
Methodological Answer:
- Pharmacokinetics : Poor bioavailability due to low solubility. Solutions include formulating as liposomal nanoparticles or prodrugs (e.g., Br-Ell-SO₃Na, a water-soluble derivative ).
- Toxicity vs. efficacy balance : Monitor organ-specific toxicity (e.g., hepatic metabolism in rodents) using LC-MS/MS for tissue distribution studies .
Advanced: How can researchers design water-soluble derivatives without compromising activity?
Methodological Answer:
- Sulfonation : Introduce sulfonate groups at position 7 (e.g., Br-Ell-SO₃Na) to improve solubility while retaining DNA-binding via the planar core .
- PEGylation : Conjugate polyethylene glycol (PEG) chains to the hydroxyl group at position 9, validated via in vitro cytotoxicity assays in MCF-7 cells .
Advanced: What statistical methods are recommended for comparing IC₅₀ values across studies?
Methodological Answer:
- Normalization : Express IC₅₀ relative to positive controls (e.g., doxorubicin).
- Meta-analysis : Use mixed-effects models to account for inter-study variability (e.g., cell passage number, serum concentration) .
- Dose-response curves : Fit data to Hill equations using software like GraphPad Prism for EC₅₀ and slope comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
